2-(4-bromo-2-methylphenyl)-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Overview
Description
2-(4-bromo-2-methylphenyl)-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C16H16BrNO2 and its molecular weight is 334.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.03644 g/mol and the complexity rating of the compound is 473. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Isoindole derivatives, including compounds similar to 2-(4-bromo-2-methylphenyl)-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, have been synthesized and characterized for their unique properties. For instance, research by Akshaya et al. (2016) focused on the synthesis of a novel phthalimide derivative, analyzing its solvatochromic behavior and dipole moments through experimental and computational studies to understand its photophysical properties (Akshaya et al., 2016). Similarly, Khusnitdinov et al. (2019) explored the functionalization of isoindole-1,3-diones through reactions that lead to products with potential for further chemical applications (Khusnitdinov, Sultanov, & Gataullin, 2019).
Photophysical Properties
The study of photophysical properties is another significant area of application. Deshmukh and Sekar (2015) synthesized excited-state intramolecular proton transfer chromophores based on isoindole derivatives, highlighting their sensitivity to solvent polarity and thermal stability, providing insights into the structural, molecular, electronic, and photophysical properties (Deshmukh & Sekar, 2015).
Antimicrobial Activities
Antimicrobial properties of isoindole derivatives have also been a focus of research. For example, Ahmed et al. (2006) synthesized alkoxy isoindole-1,3-diones and evaluated their antibacterial properties against various bacterial strains, aiming to identify new chemotherapeutic agents (Ahmed et al., 2006).
Crystal Structure and NMR Spectroscopy
The determination of the crystal structure and analysis through NMR spectroscopy are crucial for understanding the chemical nature and potential applications of these compounds. Dioukhane et al. (2021) provided a detailed characterization of an isoindole-1,3-dione derivative, emphasizing the role of 2D NMR spectroscopy in confirming the structure (Dioukhane et al., 2021).
Properties
IUPAC Name |
2-(4-bromo-2-methylphenyl)-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-9-3-5-12-13(7-9)16(20)18(15(12)19)14-6-4-11(17)8-10(14)2/h3-4,6,8,12-13H,5,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSAFFXYMGIBBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2C(C1)C(=O)N(C2=O)C3=C(C=C(C=C3)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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